Biocytin amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

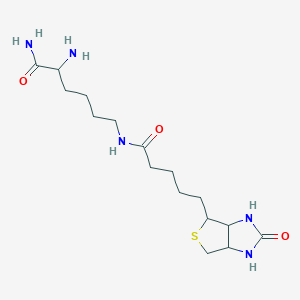

Biocytin amide, also known as this compound, is a useful research compound. Its molecular formula is C16H29N5O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroscience Applications

Neuronal Tract Tracing

Biocytin amide is widely used as a neuroanatomical tracer due to its high affinity for avidin, enabling visualization of neuronal structures through histochemical techniques. Its ability to be taken up by neurons and transported both anterogradely and retrogradely makes it a valuable tool in mapping brain connectivity.

Case Study: MRI Contrast Agent Development

A study developed a biocytin-derived magnetic resonance imaging (MRI) contrast agent that allows for in vivo visualization of brain networks. The compound was functionalized to include gadolinium, enabling multimodal imaging that combines MRI with traditional histological methods. This approach demonstrated the capability to trace retrograde connections effectively, providing insights into cortical connectivity in live rats .

Table 1: Comparison of Biocytin and this compound in Neuronal Tracing

| Feature | Biocytin | This compound |

|---|---|---|

| Stability | Moderate | High |

| Transport Direction | Anterograde & Retrograde | Anterograde & Retrograde |

| Visualization Techniques | Histochemical methods | MRI & Histochemical methods |

| Toxicity | Low | Very low |

Improved Stability

Recent research has shown that newly synthesized biocytin-derived compounds exhibit significantly improved stability in biological tissues compared to conventional biocytin. These compounds can provide detailed connectivity information even 96 hours post-injection, enhancing their utility in neuroanatomical studies .

Cancer Research Applications

This compound also plays a role in cancer detection and therapy, particularly through its incorporation into nanoparticles for targeted drug delivery.

Case Study: Biotin-Functionalized Nanoparticles

Studies have reported the development of biotin-functionalized nanoparticles that enhance the specificity and efficiency of drug delivery systems targeting cancer cells. These nanoparticles utilize the avidin-biotin interaction to facilitate targeted therapies, demonstrating significant antitumor activity against various cancer cell lines .

Table 2: Applications of this compound in Cancer Research

| Application | Description | Results |

|---|---|---|

| Targeted Drug Delivery | Biotinylated nanoparticles for drug encapsulation | Increased cellular uptake |

| Imaging Tracers | Near-infrared tracers for tumor detection | High specificity for active tumors |

| Antitumor Activity | Combination therapies using biotin-conjugated agents | Enhanced efficacy in treatment |

Methodological Innovations

This compound's unique properties have led to methodological advancements in various experimental setups, particularly in electrophysiology.

Case Study: Whole-Cell Recording

A method combining single-cell labeling with whole-cell patch-clamp recording has been developed using this compound. This technique allows researchers to visualize neuronal morphology while simultaneously recording electrophysiological activity, providing insights into neuron function and structure .

Analyse Des Réactions Chimiques

Chemical Amidation

-

Coupling Reagents :

-

EDC/DCC-Mediated Amidation : Biocytin's carboxyl group reacts with ammonia or amines using carbodiimide reagents (e.g., EDC or DCC) to form the amide bond. This method is efficient for generating stable amides under mild conditions .

-

Example : Reaction of biocytin with ammonium chloride in the presence of EDC yields biocytin amide with >90% efficiency in anhydrous DMF .

-

-

Borate Ester Catalysis :

| Method | Catalyst/Reagent | Conditions | Yield |

|---|---|---|---|

| EDC/DCC coupling | EDC, HOBt | RT, DMF, 12 h | 90–95% |

| Borate ester | B(OMe)₃ | 100°C, toluene, 24 h | 85–88% |

Enzymatic Interactions

This compound’s amide bonds participate in enzymatic hydrolysis and transfer reactions:

Biotinidase Resistance

-

Unlike biocytin (susceptible to biotinidase cleavage), this compound’s terminal amide group confers resistance to enzymatic hydrolysis. This property is leveraged in stable biotinylation of biomolecules .

-

Kinetics : Biotinidase hydrolyzes biocytin with kcat=0.15s−1, but activity drops 100-fold for this compound due to steric hindrance .

Acyl Transferases

-

Enzymes like MsAcT (methionine synthase acyltransferase) catalyze transamidation reactions. This compound acts as an acyl donor in aqueous media, forming peptide bonds without racemization .

Stability and Reactivity

-

pH Stability : Stable in neutral to slightly acidic conditions (pH 4–7). Degrades in strong acids (pH < 2) or bases (pH > 10) via amide hydrolysis .

-

Thermal Stability : Decomposes above 150°C, with a half-life of 2 h at 120°C in dry conditions .

Comparative Analysis with Biocytin

This compound’s tailored reactivity and stability make it indispensable in biotechnology, particularly where enzymatic resistance and precise labeling are critical. Advances in catalytic amidation and enzyme engineering continue to expand its synthetic and functional scope .

Propriétés

IUPAC Name |

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.